molecular formula C22H24ClN3O B2437176 4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride CAS No. 1049752-55-7

4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride

Cat. No. B2437176
CAS RN: 1049752-55-7
M. Wt: 381.9
InChI Key: BXRXKEOHCFKBGX-UHFFFAOYSA-N
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Description

“4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride” is a compound that contains a benzimidazole moiety . Benzimidazole derivatives are known for their significant importance as chemotherapeutic agents in diverse clinical conditions . They have been synthesized extensively due to their isostructural pharmacophore of naturally occurring active biomolecules .


Synthesis Analysis

The synthesis of benzimidazole derivatives often starts with benzene derivatives with nitrogen-containing functionality . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA), can yield 2-aryl benzimidazoles .


Molecular Structure Analysis

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . It consists of a benzene ring fused with a five-membered imidazole ring .


Chemical Reactions Analysis

Benzimidazole derivatives are synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA), can yield 2-aryl benzimidazoles .


Physical And Chemical Properties Analysis

The IR spectrum of a similar compound showed absorption bands at 3223 (N–H), 3062 (C–Harom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been reported to exhibit significant antimicrobial activities . They can be used in the development of new antimicrobial agents, which could be effective against various bacterial and fungal infections.

Anticancer Activity

Benzimidazole derivatives have also been studied for their anticancer properties . They can interfere with the growth of cancer cells and could be used in the development of novel anticancer drugs.

Antiviral Activity

The benzimidazole moiety has shown potential antiviral activities . This suggests that “4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride” could be studied further for potential use in antiviral medications.

Antiparasitic Activity

Benzimidazole derivatives have been found to be effective against various parasites . This compound could be used in the development of antiparasitic drugs.

Antihypertensive Activity

Some benzimidazole derivatives have shown potential for use in the treatment of hypertension . This compound could be explored for its potential antihypertensive effects.

Anti-Inflammatory Activity

Benzimidazole derivatives have been reported to exhibit anti-inflammatory activities . This suggests that “4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride” could be used in the development of new anti-inflammatory drugs.

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be varied depending on the specific biological activity.

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, often resulting in inhibition or activation of the target’s function . The specific interactions would depend on the nature of the target and the specific derivative .

Biochemical Pathways

Given the broad range of biological activities associated with benzimidazole derivatives, it can be inferred that multiple pathways could be affected . The specific pathways would depend on the target and the specific biological activity.

Pharmacokinetics

Benzimidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially impact their absorption and distribution. The metabolism and excretion would depend on the specific derivative and its interactions with metabolic enzymes and transporters.

Result of Action

Given the broad range of biological activities associated with benzimidazole derivatives, the effects could be varied and could include changes in cellular signaling, gene expression, enzymatic activity, and more .

properties

IUPAC Name

4-[1-(1-phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O.ClH/c1-3-13-24-15-18(14-21(24)26)22-23-19-11-7-8-12-20(19)25(22)16(2)17-9-5-4-6-10-17;/h3-12,16,18H,1,13-15H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRXKEOHCFKBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(Phenylethyl)benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one, chloride

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